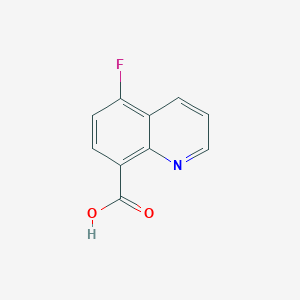

5-Fluoroquinoline-8-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoroquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-4-3-7(10(13)14)9-6(8)2-1-5-12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCIGTQRYOCLAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588320 | |

| Record name | 5-Fluoroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926252-31-5 | |

| Record name | 5-Fluoroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoroquinoline-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Quinoline Scaffold: a Privileged Structure in Medicinal Chemistry

The quinoline (B57606) scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. vulcanchem.comorientjchem.orgtandfonline.comnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs. orientjchem.orgtandfonline.com The structural rigidity and the presence of a nitrogen atom in the quinoline ring system allow for diverse chemical modifications, leading to a wide array of pharmacological activities. vulcanchem.com

Quinoline derivatives have demonstrated a remarkable range of biological effects, including antibacterial, antifungal, antiviral, antimalarial, anticancer, and anti-inflammatory properties. nih.gov This versatility has made the quinoline nucleus a focal point for the design and synthesis of novel therapeutic agents. orientjchem.org The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, making it a highly adaptable template for drug development.

A Legacy of Innovation: the Historical Evolution of Fluoroquinolone Therapeutics

The story of fluoroquinolones is a testament to the power of incremental innovation in drug discovery. The journey began with the discovery of nalidixic acid in 1962, the first-generation quinolone antibacterial agent. mdpi.com While effective against Gram-negative bacteria, its use was limited. mdpi.com A significant breakthrough occurred with the introduction of a fluorine atom at the 6-position of the quinoline (B57606) ring, giving rise to the fluoroquinolones. mdpi.comnih.gov This modification dramatically enhanced the antibacterial spectrum and potency.

Norfloxacin (B1679917), the first of the 6-fluoroquinolones, paved the way for a new generation of antibiotics. mdpi.com Subsequent structural modifications, such as the addition of a piperazine (B1678402) ring at the 7-position, led to the development of highly successful drugs like ciprofloxacin (B1669076), which exhibited broad-spectrum activity against both Gram-negative and Gram-positive bacteria. mdpi.com Over the decades, research has continued to refine the fluoroquinolone scaffold, leading to newer generations with improved activity against resistant strains and enhanced pharmacokinetic profiles. nih.gov

Charting a New Course: the Rationale for Research on 5 Fluoroquinoline 8 Carboxylic Acid

Classical and Contemporary Approaches to Quinoline Carboxylic Acid Synthesis

The construction of the quinoline ring system has been a subject of extensive investigation for over a century. Several named reactions have become the cornerstones of quinoline synthesis, each with its own set of advantages and limitations. Continuous efforts to improve these classical methods and develop novel strategies have led to a diverse array of synthetic tools for accessing a wide range of quinoline derivatives.

Pfitzinger Reaction and its Mechanistic Improvements

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a fundamental method for synthesizing substituted quinoline-4-carboxylic acids. wikipedia.orgdrugfuture.com It involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgijsr.net

The reaction mechanism initiates with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This is followed by the condensation of the aniline (B41778) derivative with the carbonyl compound to form an imine, which then tautomerizes to an enamine. wikipedia.org Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid. wikipedia.org

Mechanistic Improvements and Variations:

Traditional Pfitzinger reactions often require harsh conditions and can result in low yields due to side reactions and difficult purification. researchgate.net Modern modifications have focused on improving the efficiency and environmental friendliness of the reaction.

Microwave-assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in Pfitzinger reactions. researchgate.net

Phase-Transfer Catalysis: Employing phase-transfer catalysts, such as cetyltrimethylammonium hydroxide (B78521) (CTAOH), in aqueous media provides an energy-efficient and environmentally benign alternative to traditional methods that use strong bases in organic solvents. rsc.org

Use of Enaminones: Instead of traditional 1,3-dicarbonyl compounds, enaminones can be reacted with isatin under basic conditions to afford quinoline-4-carboxylic acids, often in a simple one-pot procedure in water. rsc.org

Halberkann Variant: A notable variation is the Halberkann reaction, where N-acyl isatins react with a base to yield 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

Table 1: Comparison of Pfitzinger Reaction Conditions

| Condition | Reactants | Catalyst/Base | Solvent | Key Advantages |

| Classical | Isatin, Carbonyl Compound | Potassium Hydroxide | Ethanol | Well-established |

| Microwave | Isatin, Carbonyl Compound | Potassium Hydroxide | Ethanol | Reduced reaction time, improved yield |

| Phase-Transfer | Isatin, Methyl Ketone | CTAOH | Water | Energy efficient, environmentally friendly |

| Enaminone | Isatin, Enaminone | Potassium Hydroxide | Water | Simple one-pot procedure |

Doebner Reaction Variations and Catalytic Enhancements

The Doebner reaction provides a direct route to quinoline-4-carboxylic acids through a three-component condensation of an aniline, an aldehyde, and pyruvic acid. wikipedia.org This reaction serves as a valuable alternative to the Pfitzinger synthesis. wikipedia.org

Two primary mechanisms have been proposed for the Doebner reaction. One pathway involves an initial aldol (B89426) condensation between the enol form of pyruvic acid and the aldehyde, followed by a Michael addition of the aniline and subsequent cyclization. wikipedia.org An alternative mechanism suggests the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid. wikipedia.org

Catalytic Enhancements:

A significant drawback of the classical Doebner reaction can be low yields, especially with less reactive anilines. Research has focused on catalytic systems to enhance the reaction's efficiency and substrate scope.

Lewis and Brønsted Acids: The Doebner-Miller reaction, a related synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds, is catalyzed by Lewis acids like tin tetrachloride and scandium(III) triflate, as well as Brønsted acids such as p-toluenesulfonic acid and perchloric acid. wikipedia.org

Heterogeneous Catalysts: Ytterbium perfluorooctanoate [Yb(PFO)₃] has been employed as an efficient and recyclable catalyst for the Doebner reaction in water, offering an environmentally benign protocol. researchgate.net

Doebner-von Miller Reaction Improvements: To overcome issues like polymerization of α,β-unsaturated aldehydes, modifications such as using recyclable Ag(I)-exchanged Montmorillonite K10 as a solid acid catalyst under solvent-free conditions have been developed, leading to good to excellent yields.

Gould-Jacobs Reaction and Related Cyclization Strategies

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinoline (B1666331) derivatives, which can be subsequently converted to other quinoline compounds. wikipedia.org The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester or an acyl malonic ester. wikipedia.org The resulting anilidomethylenemalonic ester undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Saponification followed by decarboxylation yields the corresponding 4-hydroxyquinoline. wikipedia.org

This reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org However, a major limitation of the classical Gould-Jacobs reaction is the high temperature required for the cyclization step, which can lead to decomposition and undesirable side reactions.

Related Cyclization Strategies:

Microwave Irradiation: Similar to other classical reactions, microwave heating has been successfully applied to the Gould-Jacobs reaction, dramatically reducing reaction times and improving yields. jasco.ro

Conrad-Limpach-Knorr Reaction: This method involves the reaction of anilines with β-ketoesters. Depending on the reaction conditions, either 4-quinolones or 2-quinolones can be obtained.

Camps Cyclization: This reaction involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to produce either quinolin-4-ones or quinolin-2-ones, depending on the substrate and reaction conditions.

Table 2: Key Features of Quinoline Synthesis Reactions

| Reaction | Starting Materials | Key Product | Noteworthy Features |

| Pfitzinger | Isatin, Carbonyl Compound | Quinoline-4-carboxylic acid | Versatile for substituted quinolines |

| Doebner | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acid | Three-component reaction |

| Gould-Jacobs | Aniline, Malonic Ester Derivative | 4-Hydroxyquinoline | Leads to 4-hydroxy derivatives |

Multicomponent Reaction Paradigms in Quinolone Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, offer significant advantages in terms of efficiency and atom economy. nih.gov Several MCRs have been adapted for the synthesis of quinoline and fluoroquinolone scaffolds.

Doebner Reaction as an MCR: The Doebner reaction itself is a prime example of a three-component reaction leading to quinoline-4-carboxylic acids. wikipedia.org

Beyer Method for Quinolines: This is a variation of the Doebner-Miller reaction where the α,β-unsaturated carbonyl compound is generated in situ from two carbonyl compounds via an aldol condensation. wikipedia.org

Synthesis of Functionalized Quinolones: Efficient and sustainable methods for the synthesis of functionalized quinolones have been developed using linear/branched domino protocols. These methods often utilize readily available starting materials and avoid chromatographic purification. For instance, a three-component reaction of ethyl 2,4,5-trifluorobenzoylacetate, triethyl orthoformate, and 4-fluoroaniline (B128567) can produce a quinolone scaffold under solvent- and catalyst-free conditions.

The use of MCRs allows for the rapid generation of diverse libraries of quinoline derivatives for biological screening and materials science applications. nih.gov

Regioselective Synthesis of Fluoroquinoline Architectures

The introduction of fluorine into the quinoline ring system can significantly alter the properties of the molecule. The regioselective synthesis of fluoroquinolines, therefore, is of great importance.

Introduction of the Fluorine Atom at the C-5 Position

The synthesis of 5-fluoroquinoline (B1202552) derivatives can be challenging. One successful approach involves a modified Skraup reaction. For instance, the synthesis of 5-fluoro-6-methoxy-8-nitroquinoline, a key intermediate for the antimalarial drug 5-fluoroprimaquine, was achieved in a 30% yield through a modified Skraup reaction of 5-fluoro-4-methoxy-2-nitroaniline. documentsdelivered.com This demonstrates the feasibility of constructing the quinoline ring from a pre-fluorinated aniline precursor to achieve the desired C-5 fluorine substitution.

While a direct synthesis for this compound is not extensively documented in readily available literature, the synthesis of analogous structures provides a clear pathway. A plausible route would involve the cyclization of a suitably substituted fluorinated aniline, followed by functional group manipulations to introduce the carboxylic acid at the C-8 position. The synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol (B1465670) from 2-fluoroaniline (B146934) and ethyl 2-methylacetoacetate (B1246266) further supports the strategy of using fluorinated anilines as starting materials for constructing fluoroquinoline scaffolds. nih.gov

Selective Functionalization for Carboxylic Acid Group at the C-8 Position

The introduction of a carboxylic acid group at the C-8 position of the quinoline scaffold is a significant synthetic challenge due to the electronic properties of the heterocyclic ring system. Directing functionalization to the C-8 position often requires specialized strategies to overcome the inherent reactivity that typically favors other positions, such as C-2 or C-4.

One of the primary strategies for achieving C-8 selectivity involves the use of a directing group. The nitrogen atom of the quinoline ring can be oxidized to an N-oxide, which alters the electronic distribution within the ring system and facilitates C-H activation at the C-8 position. While many palladium-catalyzed C-H functionalizations of quinoline N-oxides are highly C-2 selective, specific ligand and reaction condition modifications have enabled a shift towards C-8 functionalization. acs.org For instance, palladium-catalyzed C-H arylation of quinoline N-oxides has been reported to proceed with high selectivity for the C-8 position. acs.org Although this method introduces an aryl group, subsequent oxidative cleavage could potentially yield the desired carboxylic acid.

Transition-metal-catalyzed C-H activation is a powerful tool for regioselective functionalization. acs.org Catalytic systems involving rhodium and cobalt have also shown promise in directing reactions to the C-8 position of quinolines. mdpi.comacs.org For example, a Cp*Co(III)-catalyzed C-H bond allylation of quinoline has been demonstrated with high C-8 selectivity. acs.org While not a direct carboxylation, the introduced allyl group represents a functional handle that could be converted to a carboxylic acid through oxidative methods.

Classic named reactions in quinoline synthesis can also be adapted for this purpose. An improved Doebner-Miller reaction, utilizing anthranilic acid and crotonaldehyde (B89634) in a two-phase system with a phase transfer catalyst, has been used for the synthesis of 2-methyl-8-quinoline carboxylic acid. researchgate.net This approach builds the quinoline ring with the carboxylic acid group already in place at the desired C-8 position, starting from a precursor (anthranilic acid) that contains the carboxyl functionality.

Green Chemistry Principles and Sustainable Synthetic Protocols

The synthesis of fluoroquinolone derivatives, including this compound, is increasingly guided by the principles of green chemistry to minimize environmental impact. ijbpas.comresearchgate.net These principles focus on developing energy-efficient processes, using less hazardous substances, employing renewable feedstocks, and designing reactions with high atom economy. researchgate.net The pharmaceutical industry, in particular, is moving towards greener methods to reduce waste, avoid toxic solvents, and simplify reaction procedures. scielo.org.mx

Key advancements in the green synthesis of quinolones involve the use of environmentally benign solvents, such as water or ethanol, or conducting reactions under solvent-free conditions. scielo.org.mxnih.gov The development of reusable and non-toxic catalysts is another cornerstone of this approach. ijbpas.com These modern synthetic strategies aim to overcome the drawbacks of traditional methods, which often rely on harsh conditions, toxic reagents, and complex purification steps. researchgate.netscielo.org.mx

Development of Highly Efficient and Recyclable Catalytic Systems

Heterogeneous Catalysts: Solid-acid catalysts have gained attention for their role in quinoline synthesis. Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄) has been reported as a promising metal-free heterogeneous catalyst for the Friedländer synthesis of quinolines. nih.govresearchgate.net This catalyst demonstrates remarkable acceleration in quinoline formation and can be recycled multiple times under mild reaction conditions. nih.govresearchgate.net Its high surface acidity is credited for its enhanced catalytic activity. nih.gov Another example is Chitosan-SO₃H, a solid acid that has proven highly efficient in the annulation of 2-aminoarylketones to form substituted quinolines and can be easily recovered and reused. mdpi.com

Nanocatalysts: Magnetic nanocatalysts offer an innovative solution for catalyst recovery. A silver nanoparticle catalyst immobilized on a silica-coated magnetite (Fe₃O₄@SiO₂-Ag) core has been successfully used for the synthesis of quinoline derivatives. nanomaterchem.com The magnetic nature of the support allows for easy separation of the catalyst from the reaction mixture using an external magnet. This catalyst has been shown to be recyclable for at least six consecutive runs with only a slight decrease in activity. nanomaterchem.com Similarly, zirconia sulfuric acid (ZrSA) has been employed as a recyclable nanocatalyst for the green synthesis of fluoroquinolones. researchgate.net

Isopolyoxomolybdates: A Keplerate-type giant-ball nanoporous isopolyoxomolybdate, {Mo₁₃₂}, has been identified as a highly effective and recyclable heterogeneous catalyst for the synthesis of quinolone carboxylic acid derivatives in refluxing water. scielo.org.mxjmcs.org.mx This catalyst is inexpensive, stable, and can be reused for several cycles with consistent activity, making it a practical and environmentally friendly option. jmcs.org.mx

| Catalyst System | Synthetic Application | Key Advantages | Recyclability | Source |

|---|---|---|---|---|

| Brønsted acid functionalized g-C₃N₄ | Friedländer synthesis of quinolines | Metal-free, high surface acidity, mild conditions | Demonstrated notable recyclability | nih.govresearchgate.net |

| Fe₃O₄@SiO₂-Ag Nanocatalyst | Synthesis of quinoline derivatives | Heterogeneous, magnetic recovery, stable, high efficiency | Successfully recycled for six consecutive times | nanomaterchem.com |

| Keplerate {Mo₁₃₂} | Synthesis of fluoroquinolone derivatives in water | Inexpensive, stable, high yields, short reaction times | Used for at least five cycles without significant loss of activity | jmcs.org.mx |

| Chitosan-SO₃H | Friedländer annulation for quinoline synthesis | Solid acid, easily recovered and reactivated | Reusable with comparable success | mdpi.com |

Solvent-Free and Microwave-Assisted Synthetic Technologies

To align with green chemistry principles, modern synthetic methods aim to reduce or eliminate the use of volatile and toxic organic solvents and to decrease energy consumption.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating solvent waste, which is a major contributor to pollution in the chemical industry. The Friedländer reaction, a key method for quinoline synthesis, has been successfully performed under solvent-free conditions using catalysts like o-benzenedisulfonimide. mdpi.com Optimization studies for catalysts such as g-C₃N₄-CO-(CH₂)₃-SO₃H have also shown that maximum quinoline yields can be achieved under solvent-free conditions. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering dramatic reductions in reaction times, often from hours or days to mere minutes. researchgate.netnih.gov This technology can lead to increased product yields and higher purity. nih.gov The synthesis of quinoline derivatives has been shown to be significantly accelerated under microwave irradiation. acs.orgresearchgate.net For example, a one-pot protocol for synthesizing 8-arylquinolines from quinoline N-oxides under microwave irradiation can be completed in sub-hour reaction times. acs.org Similarly, microwave-assisted iron-catalyzed cyclization in water has been developed as a green and rapid method for synthesizing quinazolinone derivatives. rsc.org

| Technology | Description | Key Advantages | Example Application | Source |

|---|---|---|---|---|

| Solvent-Free Synthesis | Reactions are conducted in the absence of a solvent. | Eliminates solvent waste, reduces toxicity, simplifies workup. | Brønsted acid-mediated Friedländer quinoline synthesis. | nih.govmdpi.com |

| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. | Drastically reduced reaction times, improved yields, enhanced purity. | One-pot synthesis of 8-arylquinolines from quinoline N-oxides. | acs.orgresearchgate.netnih.gov |

The Critical Role of Fluorine Substitution at the C-5 Position

The introduction of a fluorine atom at the C-5 position of the quinoline ring is a significant modification that can profoundly influence the molecule's properties. While the fluorine at the C-6 position is a well-known feature of many potent fluoroquinolone antibacterials, modifications at C-5 have also been explored to enhance or alter biological activity. tandfonline.comtandfonline.com

Electronic Effects and Modulation of Biological Activity

The fluorine atom is the most electronegative element, and its substitution onto the quinoline scaffold imparts strong inductive electronic effects. tandfonline.com This high electronegativity alters the electron distribution across the aromatic system, which can modulate the molecule's acidity, basicity, and ability to participate in binding interactions. nih.govacs.org

Influence on Target Binding and Metabolic Stability

The presence of a fluorine atom at C-5 can directly influence how the molecule interacts with its biological target. Its small size allows it to be well-tolerated within many binding pockets, and it can form unique non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, that can enhance binding affinity. tandfonline.comnih.gov For example, in studies of HIV-1 integrase inhibitors, the addition of fluorine to the quinolone core was suggested to affect properties like binding interactions. tandfonline.com

Furthermore, fluorine substitution is a widely used strategy in medicinal chemistry to improve metabolic stability. tandfonline.comcambridgemedchemconsulting.com The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450. cambridgemedchemconsulting.com By placing a fluorine atom at a potential site of oxidative metabolism, the metabolic pathway can be blocked, leading to an improved pharmacokinetic profile and increased bioavailability of the compound. tandfonline.com

Functional Significance of the Carboxylic Acid Moiety at the C-8 Position

While the classic pharmacophore for quinolone antibacterials features a carboxylic acid at the C-3 position, which is essential for binding to DNA gyrase and topoisomerase IV, the placement of a carboxylic acid at other positions, such as C-8, imparts different functionalities and potential mechanisms of action. mdpi.comnih.gov

Interactions with Biological Receptors and Enzyme Active Sites

A carboxylic acid group is a versatile functional group capable of acting as both a hydrogen bond donor and acceptor. At physiological pH, it is typically deprotonated to form a carboxylate anion, which can form strong ionic interactions or salt bridges with positively charged residues (e.g., arginine, lysine) in a protein's active site. Studies on various quinoline-carboxylic acid derivatives suggest that the ability to chelate divalent metal ions, facilitated by the proximity of the carboxylic acid and the quinoline nitrogen, could be a potential molecular mechanism for their biological activities. nih.govresearchgate.net Research on the interaction between quinolin-8-ol and aromatic carboxylic acids has shown that protonation of the quinoline nitrogen occurs along with primary hydrogen-bonding interactions with the carboxylate group, an interaction pattern that would be critical for binding within a receptor or enzyme active site. researchgate.net

Impact on Pharmacological Profile and Potential for Bioisosteric Replacement

To address these potential drawbacks while retaining the crucial binding interactions, medicinal chemists often employ bioisosteric replacement. This strategy involves substituting the carboxylic acid with a different functional group that has similar steric and electronic properties, allowing it to perform a similar biological role. cambridgemedchemconsulting.comnih.gov The goal is to create a new analog with an improved pharmacological profile, such as enhanced metabolic stability or better cell permeability. acs.org This approach has been explored for quinolone derivatives, where the carboxylic acid has been replaced with various heterocyclic moieties. nih.govnih.gov

Below is a table of common bioisosteric replacements for the carboxylic acid group.

| Carboxylic Acid Bioisostere | General Properties | Reference |

|---|---|---|

| Tetrazole | Acidic heterocycle, similar pKa to carboxylic acid, metabolically stable. | youtube.com |

| Hydroxamic Acid | Can act as a metal chelator. | nih.gov |

| Sulfonamide | Acidic group, can form different hydrogen bonding patterns. | youtube.com |

| Acylsulfonamide | Increases acidity compared to sulfonamide. | acs.org |

| Phosphonic Acid | Dianionic at physiological pH, can form strong interactions. | nih.govyoutube.com |

| 1,2,4-Oxadiazole | Used as an amide surrogate to improve solubility and pharmacokinetic properties. | nih.gov |

| 1,2,3-Triazole | Can improve solubility and act as a stable linker. | nih.gov |

Structure-Activity Modulations by Substituents at Other Key Positions

The following table summarizes key SAR findings for the broader quinolone class, which provide context for the design of this compound derivatives.

| Position | Substituent Effect on Activity | Example Compound Context | Reference |

|---|---|---|---|

| N-1 | Small alkyl or cycloalkyl groups are often optimal. A cyclopropyl (B3062369) group significantly enhances antibacterial activity. | Ciprofloxacin (B1669076) | nih.gov |

| C-6 | A fluorine atom is a crucial substituent that dramatically increases potency against bacterial DNA gyrase. | Fluoroquinolones (general) | mdpi.comtandfonline.comnih.gov |

| C-7 | A basic heterocyclic ring (e.g., piperazine (B1678402), pyrrolidine) is critical for broad-spectrum activity and potency against Gram-negative bacteria. | Ciprofloxacin, Sparfloxacin | nih.govnih.gov |

| C-8 | Substituents like halo (Cl, F) or methoxy (B1213986) can modulate activity and reduce side effects. The effect is often dependent on the N-1 substituent. | Clinafloxacin, Gatifloxacin | nih.govwikipedia.org |

N-1 Substituent Variation and its Effect on Potency and Selectivity

The substituent at the N-1 position of the quinolone core plays a significant role in determining the potency of the resulting antibiotic. Research into SAR has shown that the introduction of cyclic groups at this position generally enhances antimicrobial activity. nih.gov The cyclopropyl group, in particular, has been identified as a highly favorable substituent.

Table 1: Effect of N-1 Substituents on Fluoroquinolone Activity

| N-1 Substituent | General Effect on Potency | Reference Compound Example | Key Finding |

|---|---|---|---|

| Cyclopropyl | Favorable for antimicrobial potency | Sparfloxacin | The N-1 cyclopropyl group, in combination with other key substitutions, resulted in a compound superior to ciprofloxacin in both in vitro and in vivo potency. nih.gov |

| Fused Ring (with C-8) | Variable; can reduce lethal activity in the absence of protein synthesis | Levofloxacin (B1675101) | The fused N-1/C-8 ring system creates a more coplanar quinolone core compared to the skewed core of some non-fused N-1 cyclopropyl derivatives. nih.gov |

C-7 Heterocyclic Moiety Influence on Antimicrobial Spectrum and Pharmacokinetics

The substituent at the C-7 position is a primary determinant of the antibacterial spectrum, potency, and pharmacokinetic properties of fluoroquinolones. researchgate.net The nature of the heterocyclic ring attached at this position can be modified to tune the drug's activity against specific pathogens, particularly Gram-negative bacteria. nih.gov

Numerous studies have focused on introducing various heterocyclic amines at the C-7 position. For example, the introduction of substituted primary amine appendages at C-7 in a 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid synthon showed that more lipophilic groups tend to enhance activity against Gram-positive strains like S. aureus. mdpi.com Derivatives with p-toluidine, p-chloroaniline, and aniline at C-7 demonstrated good activity against S. aureus. mdpi.com

The C-7 substituent also significantly impacts pharmacokinetics. Alterations at the C-7 piperazine moiety have been shown to create derivatives with improved pharmacokinetic profiles compared to the parent compound, ciprofloxacin. pjps.pk Studies on ciprofloxacin analogues revealed that derivatives were quickly absorbed, distributed, and moderately eliminated, with some showing better pharmacokinetic parameters than the parent drug. pjps.pk

Table 2: Influence of C-7 Heterocyclic Moieties on Antimicrobial Activity

| C-7 Substituent | Target Organism(s) | Observed Effect | Reference Compound |

|---|---|---|---|

| p-Toluidine | S. aureus | Good activity (MIC ≈ 2-5 µg/mL) | 7-(p-toluidine)-8-nitrofluoroquinolone |

| p-Chloroaniline | S. aureus | Good activity (MIC ≈ 2-5 µg/mL) | 7-(p-chloroaniline)-8-nitrofluoroquinolone |

| Aniline | S. aureus | Good activity (MIC ≈ 2-5 µg/mL) | 7-(aniline)-8-nitrofluoroquinolone |

| Benzimidazol-1-yl | S. aureus | Most active among tested FQH analogs | 7-benzimidazol-1-yl-fluoroquinolone (FQH-2) |

| cis-3,5-Dimethyl-1-piperazinyl | Broad Spectrum | Superior in vitro and in vivo potency | Sparfloxacin |

Effects of Fused Ring Systems on the Quinoline Core Framework

Creating a fused ring system, typically by linking the N-1 and C-8 positions, introduces significant conformational changes to the quinolone core, which in turn affects its biological activity. nih.gov Unlike the more flexible, non-fused quinolones, where substituents can cause a skewing of the core, the fused ring system imparts a more rigid and nearly coplanar structure. nih.gov

A prominent example of a fused-ring fluoroquinolone is levofloxacin. In levofloxacin, the fused ring extends both the N-1 and C-8 bonds in the same plane as the quinolone core. nih.gov This contrasts with non-fused analogs where steric hindrance between N-1 and C-8 substituents can force them into a trans orientation, breaking the coplanarity of the core. nih.gov

The effect of this ring fusion on antibacterial activity can be complex. While it had little effect on the lethal activity against growing cells where protein synthesis was active, N-1/C-8 ring fusion generally reduced the lethal activity when protein synthesis was blocked by an agent like chloramphenicol. nih.gov This effect was observed for several fused-ring fluoroquinolones, including pazufloxacin, marbofloxacin, and rufloxacin, suggesting the existence of different lethal pathways for the drug. nih.gov The specific impact of ring fusion can vary depending on the C-7 ring structure, highlighting the interplay between different positions on the quinolone scaffold. nih.gov

Table 3: Comparison of Fused vs. Non-Fused Ring Fluoroquinolones

| Feature | Fused Ring System (e.g., Levofloxacin) | Non-Fused System (e.g., N-1 cyclopropyl, C-8 methoxy analog) |

|---|---|---|

| Core Geometry | Nearly coplanar quinolone core. nih.gov | Skewed quinolone core due to steric clash of N-1 and C-8 substituents. nih.gov |

| Conformational Freedom | Rigid; less rotational freedom of substituents. nih.gov | More flexible; allows for restricted rotation of C-7 rings. nih.gov |

| Lethal Activity (with protein synthesis blocked) | Generally reduced. nih.gov | Generally higher than fused-ring counterparts. nih.gov |

Pharmacological Activities and Biological Applications of 5 Fluoroquinoline 8 Carboxylic Acid Analogs

Comprehensive Antimicrobial Spectrum and Activity

Analogs of 5-fluoroquinoline-8-carboxylic acid are renowned for their broad-spectrum antibacterial properties, showing effectiveness against a variety of bacterial pathogens. Their mechanism of action and efficacy against both susceptible and resistant strains have made them a cornerstone in the treatment of bacterial infections.

Inhibition of Bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV)

The primary mode of action for this compound analogs is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. nih.govnih.govmdpi.com DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, introduces negative supercoils into the DNA, a process essential for relieving strain during DNA unwinding. mdpi.com Topoisomerase IV, with its ParC and ParE subunits homologous to GyrA and GyrB respectively, is primarily involved in decatenating daughter chromosomes following replication. nih.gov

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the topoisomerase in a state where the DNA is cleaved. nih.gov This leads to the accumulation of double-strand DNA breaks, which ultimately blocks DNA replication and triggers cell death. nih.gov The affinity of these analogs for either DNA gyrase or topoisomerase IV can differ depending on the bacterial species. Generally, in Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is more susceptible. nih.govnih.gov

Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Analogs of this compound have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The development of newer generations of fluoroquinolones has expanded their activity against Gram-positive organisms, including important pathogens like Staphylococcus aureus. researchgate.netresearchgate.net For instance, certain ciprofloxacin (B1669076) derivatives have shown potent in vitro activity against S. aureus, S. epidermidis, E. faecalis, and B. subtilis. researchgate.net

In Gram-negative bacteria, these compounds are effective against a wide range of pathogens, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa. researchgate.netnih.govnih.gov The structural modifications at various positions of the quinolone ring, particularly at the C-7 position, have been instrumental in modulating the antibacterial spectrum and potency. researchgate.netmdpi.com For example, the introduction of different substituents at C-7 can enhance activity against Gram-positive strains. mdpi.com

Table 1: In Vitro Activity of a Ciprofloxacin Derivative Against Gram-Positive Bacteria

| Bacterial Strain | MIC (μg/mL) |

| S. aureus | 0.06 |

| S. epidermidis | 0.125 |

| E. feacalis | 0.5 |

| B. subtilis | 0.125 |

| Data from a study on ciprofloxacin derivatives, where compound 5a, containing an N-[2-(5-chlorothiophen-2-yl)-2-hydroxyiminoethyl] residue, showed high in vitro antibacterial activity. researchgate.net |

Activity Against Specific Pathogens: Mycobacteria and Drug-Resistant Strains

Fluoroquinolones, including analogs of this compound, are crucial components in the treatment of infections caused by Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). nih.govnih.gov They are particularly important in managing multidrug-resistant TB (MDR-TB). nih.gov Ofloxacin (B1677185) and ciprofloxacin have demonstrated significant activity against various mycobacterial species, including M. tuberculosis, M. bovis, and M. kansasii. nih.gov Since M. tuberculosis lacks topoisomerase IV, DNA gyrase is the sole target for these drugs in this pathogen. mdpi.com

The rise of drug-resistant bacterial strains poses a significant global health challenge. nih.gov Fluoroquinolones have shown efficacy against some resistant pathogens. nih.gov However, resistance to fluoroquinolones themselves is an increasing concern. nih.gov Research is ongoing to develop new analogs with improved activity against resistant strains, including those with mutations in the target enzymes. nih.govacs.org

Exploration of Resistance Mechanisms and Strategies to Overcome Them

Bacterial resistance to fluoroquinolones can arise through several mechanisms. The most common is target-mediated resistance, which involves mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, encoding the GyrA and ParC subunits of DNA gyrase and topoisomerase IV, respectively. nih.govacs.orgnih.gov These mutations alter the drug-binding site, reducing the affinity of the fluoroquinolone for the enzyme-DNA complex. nih.gov

Other resistance mechanisms include:

Efflux Pumps: Overexpression of chromosomally encoded or acquisition of plasmid-mediated efflux pumps actively transports the drug out of the bacterial cell, reducing its intracellular concentration. acs.orgnih.gov

Plasmid-Mediated Quinolone Resistance (PMQR): This involves the acquisition of genes on plasmids that confer low-level resistance. onehealthtrust.org These genes can encode Qnr proteins that protect the target topoisomerases, an aminoglycoside acetyltransferase variant that can modify ciprofloxacin, or efflux pumps. acs.orgnih.gov

Strategies to combat fluoroquinolone resistance include:

Development of New Antibiotics: Research into novel classes of antibiotics and modifications of existing ones to create compounds that are effective against resistant strains. numberanalytics.comnih.gov

Responsible Prescribing: Using fluoroquinolones only when necessary and for the appropriate duration to minimize the selection pressure for resistance. numberanalytics.com

Antibiotic Stewardship Programs: Implementing programs in healthcare settings to control and optimize the use of antibiotics. onehealthtrust.org

Alternative Therapies: Exploring non-traditional approaches like bacteriophage therapy or antimicrobial peptides. numberanalytics.com

Antiviral Potential and Mechanisms of Action

Beyond their antibacterial properties, certain analogs of this compound have been investigated for their antiviral activity, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1).

HIV-1 Integrase Inhibition and Antiretroviral Activity

A series of 5-fluoroquinolone-3-carboxylic acids have been synthesized and evaluated as potential inhibitors of HIV-1 integrase, an essential enzyme for viral replication. tandfonline.comnih.gov HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the retroviral life cycle.

Research has shown that certain 5-fluoroquinolone analogs can exhibit potent anti-HIV activity. tandfonline.comnih.gov Structure-activity relationship (SAR) studies have revealed that modifications at various positions of the quinolone core, including the N-1, C-5, C-7, and C-8 positions, can significantly influence their inhibitory potency. tandfonline.com For instance, the introduction of a fluorine atom at the C-5 position has been a focus of research. tandfonline.comnih.gov

One study identified a compound, designated as 4e, which demonstrated high activity against both wild-type HIV-1 and a mutant strain, with EC₅₀ values of 0.032 μM and 0.082 μM, respectively. tandfonline.comnih.gov This highlights the potential of this class of compounds in the development of new antiretroviral agents.

Table 2: Anti-HIV Activity of a 5-Fluoroquinolone-3-carboxylic Acid Analog (Compound 4e)

| Virus Strain | EC₅₀ (μM) |

| Wild-type HIV-1 IIIB | 0.032 |

| Mutant Virus A17 | 0.082 |

| EC₅₀ represents the concentration of the compound that inhibits viral replication by 50%. tandfonline.comnih.gov |

Broad-Spectrum Antiviral Screening (e.g., SARS-CoV-2)

Quinolone derivatives have demonstrated notable antiviral properties, shifting focus from their antibacterial origins to a wider therapeutic scope. researchgate.net The introduction of an aryl group at the piperazine (B1678402) moiety of fluoroquinolones, for instance, has been shown to pivot their activity from antibacterial to antiviral, with specific efficacy against HIV. researchgate.net

Derivatives of 5-fluoroquinoline-3-carboxylic acid have been synthesized and evaluated as potential inhibitors of HIV-1 integrase. tandfonline.com In one study, a series of these compounds exhibited anti-HIV activity against wild-type virus strains, with EC50 values ranging from 0.032 to 29.85 μM. tandfonline.com The most potent compound in this series, designated as 4e, showed an EC50 of 0.032 μM against the wild-type HIV-1 IIIB strain and 0.082 μM against the mutant A17 strain. tandfonline.com

Some fluoroquinolone analogs have also been investigated for their activity against other viruses. The derivative K-12 was found to be effective against several herpesviruses, including herpes simplex virus types 1 and 2, human cytomegalovirus, and varicella-zoster virus. nih.gov

In the context of the COVID-19 pandemic, the screening of various chemical libraries has been a priority. While direct screening of this compound for SARS-CoV-2 is not extensively documented in the provided results, broader quinoline-based compounds have been part of these efforts. For example, quinoline-triazole conjugates have been synthesized and tested, with some showing promising antiviral activity against SARS-CoV-2. nih.gov Specifically, compounds 10g and 12c were identified as the most effective agents in this particular study. nih.gov Additionally, clioquinol, a quinoline (B57606) derivative, and its analogs were found to inhibit SARS-CoV-2 infection by targeting the ACE2 receptor. biorxiv.org These findings highlight the potential of the broader quinoline scaffold in the development of antiviral agents, including those for emerging viruses like SARS-CoV-2.

Anticancer and Antitumor Efficacy

Fluoroquinolone derivatives have emerged as a promising class of compounds with significant anticancer potential. researchgate.net Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation. nih.gov

Modulation of Cell Proliferation and Induction of Apoptosis

Analogs of this compound and other quinolone derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines and trigger programmed cell death (apoptosis). For instance, certain ciprofloxacin and quinoline hybrids have shown significant cytotoxic activity against leukemia and renal cancer cell lines. nih.gov These compounds were found to inhibit the cell cycle and induce apoptosis, thereby reducing the viability of cancer cells. nih.gov

The tumor suppressor protein p53 plays a crucial role in these processes. nih.gov Some ciprofloxacin derivatives have been observed to induce p53/p21-mediated G2/M arrest in non-small cell lung cancer cells. nih.gov In another study, a novel quinazoline (B50416) derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was shown to arrest the cell cycle at the G1 phase and induce apoptosis in MCF-7 breast cancer cells. mdpi.com This compound, at its IC50 of 168.78 µM, induced a higher percentage of cellular apoptosis (2.16%) compared to the positive control, doxorubicin (B1662922) (1.52%). mdpi.com

Furthermore, some ofloxacin derivatives have been reported to stimulate both intrinsic and extrinsic apoptotic pathways by increasing the levels of caspase-8 and caspase-9. rsc.org

Interaction with Eukaryotic Topoisomerases (e.g., Topoisomerase II Beta)

A primary mechanism for the anticancer activity of fluoroquinolones is their interaction with eukaryotic topoisomerases, particularly topoisomerase II. researchgate.net These enzymes are crucial for managing DNA topology during replication and transcription. nih.gov While fluoroquinolones are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV, they can also target their mammalian counterparts, leading to an anticancer effect. nih.govnih.gov

The inhibition of topoisomerase II by these compounds can lead to DNA fragmentation and prevent DNA synthesis, ultimately causing cancer cell death. rsc.org Vosaroxin, a potent anticancer quinolone, exemplifies this by inducing site-specific double-stranded DNA breaks through topoisomerase II inhibition. sruc.ac.uk While many fluoroquinolones show some activity against human topoisomerases, the concentrations required are often high. researchgate.net However, the structural and functional differences between human and bacterial topoisomerases provide a basis for designing more selective anticancer agents. nih.gov

Development of Hybrid Molecules for Enhanced Anticancer Effects

The strategy of creating hybrid molecules, which combine two or more pharmacophores, has been effectively used to enhance the anticancer properties of quinolone derivatives. nih.govmdpi.com This approach aims to create compounds that can act on multiple targets within cancer cells, potentially leading to synergistic effects and overcoming drug resistance. mdpi.com

Ciprofloxacin-chalcone hybrids, for example, have demonstrated remarkable anticancer activity against a variety of cancer cell lines, with GI50 values ranging from 0.21 to 57.6 µM. nih.gov These hybrids were found to inhibit both topoisomerase I and II. nih.gov Another approach involves creating hybrids of fluoroquinolones with diphenyl ether, which have shown inhibitory activity against human breast cancer, liver cancer, and glioma cells. rsc.org For instance, some of these hybrids exhibited IC50 values against U87mg glioma cells that were comparable to or better than cisplatin. rsc.org

The development of these hybrid molecules represents a promising direction in the search for more effective and selective cancer therapies. nih.gov

Other Relevant Biological Investigations

Beyond their antiviral and anticancer properties, analogs of this compound have been explored for other therapeutic applications, most notably as antimalarial agents.

Antimalarial Properties and Target Identification

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with drugs like chloroquine (B1663885) and mefloquine (B1676156) being prime examples. nih.gov Research into new quinoline derivatives continues to yield promising candidates against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

A series of novel quinoline derivatives, including dihydropyrimidines and 1,3,4-oxadiazole (B1194373) derivatives, were synthesized and evaluated for their in vitro antimalarial activity. mdpi.com Several of these compounds displayed moderate to high activity, with IC50 values ranging from 0.014 to 5.87 μg/mL. mdpi.com Another study on 4-oxo-3-carboxyl quinolones found that a carboxyl ester derivative had the best antimalarial potency, with an EC50 of approximately 0.25 μM against both chloroquine-sensitive and resistant strains of P. falciparum. nih.gov

Identifying the molecular targets of these compounds is crucial for understanding their mechanism of action and for rational drug design. In silico studies of 2-aryl-quinoline-4-carboxylic acid derivatives have identified Leishmania major N-myristoyltransferase as a potential high-affinity target. researchgate.net For antimalarial quinolones, potential targets include the parasite's cytochrome bc1 complex and dihydrofolate reductase (DHFR). nih.govmdpi.com The development of hybrid molecules, such as quinoline-ferrocene and 4-aminoquinoline-pyrimidine hybrids, has also proven to be a fruitful strategy, with some compounds showing enhanced activity against drug-resistant parasite strains. mdpi.com

Anti-inflammatory Pathways and Mechanisms

The anti-inflammatory potential of this compound analogs is an area of growing interest. While direct studies on this specific scaffold are limited, research on structurally related quinoline and fluoroquinolone derivatives provides insights into their possible mechanisms of action. These compounds are thought to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as those mediated by nuclear factor-kappa B (NF-κB), and by inhibiting pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the production of cytokines like tumor necrosis factor-alpha (TNF-α).

While specific IC50 values for this compound analogs are not yet widely reported in the literature, studies on other quinoline derivatives have demonstrated notable inhibitory activity against these inflammatory targets. For instance, certain 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide derivatives have shown potent and selective COX-2 inhibition, with one compound exhibiting an IC50 value of 0.29 μM, which is more potent than the well-known COX-2 inhibitor celecoxib (B62257) (IC50 = 0.42 μM). nih.gov Another study on dual COX-2 and 5-lipoxygenase (5-LOX) inhibitors, which included derivatives of known non-steroidal anti-inflammatory drugs (NSAIDs), identified compounds with COX-2 IC50 values ranging from 5.26 µM to 18.28 µM. nih.gov

Furthermore, the inhibition of TNF-α production has been observed with various heterocyclic compounds. For example, 5Z-7-oxo-zeaenol, a fungal resorcylic acid lactone, potently inhibited TNF-α production in U937 cells with an IC50 of 6 nM. nih.gov The ability of compounds to inhibit these central inflammatory mediators suggests that this compound analogs may also possess significant anti-inflammatory properties, warranting further investigation to determine their specific inhibitory concentrations and therapeutic potential.

Antioxidant Activity and Reactive Oxygen Species Scavenging

The antioxidant potential of this compound analogs is another critical aspect of their biological profile. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the antioxidant capacity of chemical compounds.

Although specific DPPH assay IC50 values for this compound analogs are not extensively documented, studies on related quinoline structures provide valuable comparative data. For instance, a synthesized quinoline-hydrazone derivative demonstrated antioxidant activity with an IC50 value of 843.5 ppm. nih.gov In other studies, various plant extracts and synthetic compounds have shown a wide range of antioxidant potentials. For example, some extracts have exhibited very strong radical scavenging activity with IC50 values well below 50 µg/mL. researchgate.net The investigation of a series of 2,4,6-trichlorophenylhydrazine (B147635) Schiff bases revealed DPPH radical scavenging activity with IC50 values ranging from 4.05 to 369.30 µM. These findings suggest that the quinoline scaffold can be a foundation for developing effective antioxidants. Further studies are necessary to quantify the specific ROS scavenging capabilities and to determine the IC50 values of this compound analogs to fully understand their potential in combating oxidative stress-related conditions.

Inhibition of Miscellaneous Enzymes (e.g., Urease, Carbonic Anhydrase, Pancreatic Lipase)

Beyond their anti-inflammatory and antioxidant properties, this compound analogs are being explored for their ability to inhibit a variety of other enzymes that have significant physiological and pathological roles.

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, making urease inhibitors a target for treating infections. Fluoroquinolone derivatives have shown promising urease inhibitory activity. For example, in one study, levofloxacin (B1675101) and ofloxacin, both fluoroquinolone antibiotics, exhibited significant inhibition of jack bean urease with IC50 values of 7.24 ± 0.29 μM and 13.15 ± 0.32 μM, respectively. researchgate.net Another study on N-thioacylated ciprofloxacin derivatives reported IC50 values against urease ranging from 2.05 to 32.49 µM, with several compounds showing higher potency than the standard inhibitor thiourea (B124793) (IC50 = 23 µM). biorxiv.org

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes, including pH regulation and fluid secretion. Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma and certain types of cancer. While direct data on this compound analogs is scarce, studies on other heterocyclic sulfonamides have demonstrated potent CA inhibition. For instance, a series of 1,3-dicarbonyl derivatives of methylaminobenzene-sulfonamide showed IC50 values for human carbonic anhydrase II (hCA II) inhibition ranging from 27.03 to 104.39 μM. nih.gov Another study on quinazoline-based carboxylic acids reported inhibition constants (Ki) against the cancer-related isoform hCA XII in the sub-micromolar to micromolar range (0.25 - 9.0 µM). nih.gov

Pancreatic Lipase (B570770) Inhibition: Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats. Its inhibition is a recognized strategy for the management of obesity. While specific data for this compound analogs is not available, various natural and synthetic compounds have been investigated as pancreatic lipase inhibitors. For example, quercetin, a flavonoid, has been shown to be a potent inhibitor with an IC50 value of (6.1±2.4) µM. nih.gov Other studies have identified benzoxazole (B165842) clubbed 2-pyrrolidinones as nanomolar inhibitors of monoacylglycerol lipase, a related enzyme in lipid metabolism. nih.gov The potential for quinoline-based structures to inhibit this enzyme class remains an area for future research.

The following tables summarize the inhibitory activities of some relevant compound classes against these enzymes.

Table 1: Urease Inhibitory Activity of Fluoroquinolone Analogs

| Compound | IC50 (µM) | Reference |

| Levofloxacin | 7.24 ± 0.29 | researchgate.net |

| Ofloxacin | 13.15 ± 0.32 | researchgate.net |

| Gemifloxacin | 16.53 ± 0.85 | researchgate.net |

| Thiourea (Standard) | 21.25 ± 0.15 | researchgate.net |

| N-thioacylated ciprofloxacin derivatives | 2.05 - 32.49 | biorxiv.org |

Table 2: Carbonic Anhydrase Inhibitory Activity of Heterocyclic Compounds

| Compound Class | Target Isoform | Inhibition (IC50/Ki) | Reference |

| 1,3-Dicarbonyl derivatives of methylaminobenzene-sulfonamide | hCA II | IC50: 27.03 - 104.39 µM | nih.gov |

| Quinazoline-based carboxylic acids | hCA XII | Ki: 0.25 - 9.0 µM | nih.gov |

Table 3: Pancreatic Lipase Inhibitory Activity of Various Compounds

| Compound | IC50 (µM) | Reference |

| Quercetin | 6.1 ± 2.4 | nih.gov |

| p-Coumaric acid | 170.2 ± 20.6 | nih.gov |

| Caffeic acid | 401.5 ± 32.1 | nih.gov |

| Orlistat (Standard) | 32.0 ± 8.5 | nih.gov |

Computational and in Silico Methodologies in 5 Fluoroquinoline 8 Carboxylic Acid Research

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools for predicting how a ligand, such as 5-Fluoroquinoline-8-carboxylic acid, might interact with a biological target, typically a protein. These methods are crucial in the early stages of drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking is employed to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. For this compound, this involves computationally placing the molecule into the binding site of a target protein, such as DNA gyrase, a common target for fluoroquinolone antibiotics. wpu.edu.synih.govuomustansiriyah.edu.iq The process evaluates numerous possible conformations and orientations, scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces to identify the most favorable binding mode. The binding affinity, often expressed as a binding energy value, is also calculated to estimate the strength of the interaction. Lower binding energies typically suggest a more stable and potent ligand-protein complex. wpu.edu.sy

Studies on related fluoroquinolone derivatives have demonstrated that the carboxyl group at the 3-position and the carbonyl group at the 4-position are critical for binding to DNA gyrase, often through interactions with amino acid residues and a water-Mg2+ bridge. researchgate.net For this compound, docking studies would similarly predict how the fluoro and carboxylic acid groups at positions 5 and 8, respectively, influence its interaction within the active site of target enzymes.

Elucidation of Key Intermolecular Interactions and Pharmacophore Models

Following the prediction of a binding pose, molecular dynamics (MD) simulations can be used to study the stability and dynamics of the ligand-protein complex over time. nih.gov MD simulations provide a more realistic representation of the biological environment by simulating the movement of atoms and molecules. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that stabilize the binding of this compound to its target. nih.gov

From the analysis of these interactions, a pharmacophore model can be developed. scribd.com A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. For this compound, the pharmacophore would define the spatial relationships between features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups that are critical for its activity. This model can then be used to virtually screen large compound libraries to identify other molecules with similar pharmacophoric features that might exhibit the desired biological effect.

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comnih.gov It is a powerful tool for understanding the intrinsic properties of a molecule like this compound.

Analysis of Electronic Structure and Reactivity Descriptors

DFT calculations can provide detailed information about the electronic structure of this compound, including the distribution of electron density and the energies of molecular orbitals. nih.gov Key reactivity descriptors derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. sci-hub.se

Other calculated electronic properties include the molecular electrostatic potential (MEP), which illustrates the charge distribution on the molecule's surface and helps predict sites for electrophilic and nucleophilic attack. For this compound, the fluorine atom at the C5 position, being highly electronegative, is expected to significantly influence the electronic properties and reactivity of the quinoline (B57606) ring.

Conformational Analysis and Energetic Profiles

Molecules can exist in different spatial arrangements of their atoms, known as conformations. DFT calculations are instrumental in performing conformational analysis to identify the most stable conformers of this compound. researchgate.netnih.gov By calculating the potential energy surface as a function of bond rotations, researchers can determine the low-energy conformations and the energy barriers between them. This information is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into the binding site of a target protein. The energetic profiles of different conformers provide insights into the molecule's flexibility and the relative populations of each conformer at a given temperature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. journalijar.com In the context of this compound and its analogues, QSAR studies would involve compiling a dataset of related compounds with their experimentally determined activities.

For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment) in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity.

A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound. This predictive capability allows for the rational design of more potent and selective compounds, thereby streamlining the drug discovery process by prioritizing the synthesis of the most promising candidates. journalijar.com

Development of Predictive Models for Biological Activity

The development of predictive models is a cornerstone of modern drug design, allowing researchers to estimate the biological activity of novel compounds before their synthesis. For fluoroquinolone derivatives, including those based on the this compound core, computational models serve to establish a quantitative structure-activity relationship (QSAR). These models mathematically correlate the chemical structure of a compound with its biological effect.

The process often begins by generating 2D and 3D structures of a series of known active and inactive compounds. researchgate.net Computational software is then used to calculate various molecular properties, or descriptors, for each molecule. researchgate.net Statistical methods are employed to build a model that links these descriptors to the observed activity. Pharmacophore modeling is another key technique used to create a 3D representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. pusan.ac.kr For instance, a pharmacophore model can be generated from a known potent drug, like gemifloxacin, and then used to screen large chemical databases for new molecules that fit the model, potentially identifying novel inhibitors for a target like the TcaR protein in S. epidermidis. pusan.ac.kr These in silico models provide a new paradigm in drug discovery, allowing for early-stage evaluation of a molecule's potential pharmacological effects. nih.gov

Identification of Physicochemical and Structural Descriptors Governing Activity

A critical aspect of in silico research is identifying the specific molecular properties that govern the biological activity of this compound and its analogs. These properties are categorized as physicochemical and structural descriptors.

Physicochemical Descriptors: These quantifiable properties influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Key descriptors for fluoroquinolones include:

Lipophilicity (logP): This descriptor affects the molecule's ability to cross biological membranes. Studies on fluoroquinolone derivatives have highlighted lipophilicity as a crucial requirement for antiproliferative activity. nih.gov

Topological Polar Surface Area (TPSA): TPSA is related to a molecule's hydrogen bonding potential and is a good predictor of oral bioavailability and gastrointestinal absorption. nih.gov

Molecular Weight: Adherence to principles like Lipinski's Rule of Five, which includes a molecular weight limit (e.g., <500), is often used as a filter in screening processes. pusan.ac.kracs.org

pKa: The ionization state of the carboxylic acid at position 8 and any amine substituents is critical for interaction with biological targets and for solubility. Theoretical pKa values can be estimated using software to understand how the molecule will behave at physiological pH. nih.gov

Structural Descriptors: These relate to the three-dimensional arrangement of atoms and functional groups. For the fluoroquinolone scaffold, specific structural elements are known to be vital for activity:

The quinolone core provides a stable aromatic framework. nih.gov

The fluorine atom at position 5 can significantly enhance biological activity and influence pharmacokinetic properties.

The carboxylic acid group at position 8 is often crucial for binding to target enzymes, such as DNA gyrase, through interactions like hydrogen bonding. pusan.ac.krsemanticscholar.org

The following table summarizes key descriptors and their importance in the context of fluoroquinolone activity.

| Descriptor Category | Descriptor Name | Role in Biological Activity |

| Physicochemical | Lipophilicity (logP) | Influences membrane permeability and antiproliferative activity. nih.govnih.gov |

| Topological Polar Surface Area (TPSA) | Predicts oral bioavailability and GI absorption. nih.gov | |

| Molecular Weight | Affects drug-likeness and adherence to discovery filters. pusan.ac.kracs.org | |

| pKa | Determines ionization state, solubility, and target interaction. nih.gov | |

| Structural | Hydrogen Bond Donors/Acceptors | Crucial for specific interactions with target proteins. researchgate.net |

| Number of Rotatable Bonds | Influences conformational flexibility and binding affinity. pusan.ac.kr | |

| Quinolone Core | Provides the essential scaffold for target interaction. nih.gov | |

| C-5 Fluorine Atom | Often enhances biological activity and pharmacokinetic properties. | |

| C-8 Carboxylic Acid | Key functional group for binding to enzymes like DNA gyrase. pusan.ac.krsemanticscholar.org |

Virtual Screening and De Novo Drug Design Approaches

Virtual screening and de novo design are powerful computational strategies for identifying and creating new drug candidates based on the this compound structure.

Virtual Screening: This technique involves computationally screening vast libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. pusan.ac.kr There are two main approaches:

Ligand-Based Virtual Screening: This method uses the structure of a known active molecule to find other compounds with similar properties. Pharmacophore modeling is a primary example, where a 3D model of essential binding features is used to search databases like ZINC, which contains millions of compounds. pusan.ac.kr

Structure-Based Virtual Screening: When the 3D structure of the target protein is known, molecular docking can be used. This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The quality of the binding is assessed using scoring functions, which estimate the binding affinity. researchgate.net For example, docking studies on fluoroquinolone analogues against Staphylococcus aureus DNA gyrase help to predict binding modes and affinities, guiding the selection of candidates for synthesis. researchgate.net

The results of a virtual screening campaign are typically a smaller, enriched list of "hit" compounds that can be prioritized for experimental testing. massbio.org

De Novo Drug Design: This approach involves the computer-aided design of novel molecules from scratch. Algorithms piece together small molecular fragments in the binding site of a target protein, gradually building a new molecule with optimal predicted binding characteristics. This method can be used to explore novel chemical space and design compounds with improved properties, such as enhanced binding affinity or better selectivity, based on the foundational this compound scaffold.

The table below provides an example of data that might be generated during a structure-based virtual screening and lead optimization process for fluoroquinolone derivatives.

| Compound ID | Docking Score (kcal/mol) | Key Interactions with Target Residues |

| Derivative 7a | -9.6 | H-bonds with ARG110, GLU13, ASN20; π-π stacking with HIS42. pusan.ac.krsemanticscholar.org |

| Derivative 7b | -9.5 | H-bonds with ARG110, GLU13, ASN17, ASN20; π-π stacking with HIS42. pusan.ac.krsemanticscholar.org |

| Derivative 7g | -9.2 | H-bonds with ARG110, GLU13; Hydrophobic interactions with ALA24, ALA38, ILE16. pusan.ac.krsemanticscholar.org |

Derivatization and Lead Optimization Strategies for the 5 Fluoroquinoline 8 Carboxylic Acid Scaffold

Chemical Transformations of the Carboxylic Acid Group

The carboxylic acid group is a primary target for chemical modification to influence a molecule's physicochemical properties. khanacademy.org As a functional group, it can be converted into various derivatives, such as esters, amides, and acid anhydrides, through nucleophilic acyl substitution reactions. khanacademy.orgopenstax.org The reactivity of these derivatives to nucleophilic substitution generally follows the order: Acid halide > acid anhydride (B1165640) > thioester > ester > amide. khanacademy.org

Esterification of the carboxylic acid is a widely used prodrug strategy aimed at improving parameters like bioavailability, lipophilicity, and cell membrane permeability. nih.govchapman.edu The ester linkage is designed to be cleaved in vivo by enzymes, such as esterases, to release the active parent drug. chapman.edu This approach can enhance the absorption of the parent drug and protect it from premature metabolic degradation. mdpi.com

The rationale behind this design is that the ester conjugate can be hydrolyzed to release the active carboxylic acid. chapman.edu For instance, the conversion of a drug into its ester prodrug can improve solubility and absorption characteristics. ijpsm.com This strategy has been successfully applied to various classes of drugs, including fluoroquinolones, to overcome issues like poor water solubility. acs.org The L-configuration of amino acid esters, in particular, has been shown to be favorable for creating prodrugs with higher membrane permeability and faster conversion to the parent drug. mdpi.com

Table 1: Examples of Ester-Based Prodrug Strategies

| Parent Drug Class | Prodrug Moiety | Objective of Esterification |

|---|---|---|

| Fluoroquinolones | Phosphate Ester | Increased water solubility for aerosol delivery acs.org |

| Mefenamic Acid | Ester Prodrugs | Improved solubility and absorption ijpsm.com |

| AZT (Zidovudine) | 5'-O-Carboxylic Esters | Enhanced blood-brain barrier penetration, modified pharmacokinetics chapman.edu |

The carboxylic acid can be converted to amides, hydrazides, and subsequently to various heterocyclic systems to modulate biological activity and pharmacokinetic profiles.

Amide Derivatives: Amide synthesis from carboxylic acids typically requires an activating agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the reaction with an amine. khanacademy.orgopenstax.org This transformation is explored to potentially reduce toxicity while maintaining or enhancing the desired therapeutic activity. ijpsm.com The introduction of different amide functionalities can significantly alter a compound's interaction with its biological target. For example, pyrazole (B372694) carboxylic acid amides have been synthesized and shown to act as potent enzyme inhibitors. nih.gov

Hydrazide and Hydrazone Derivatives: The carboxylic acid can be converted to a hydrazide, which can then be reacted with ketones or aldehydes to form hydrazones. This class of compounds has shown a broad spectrum of biological activities. mdpi.com For instance, new hydrazide derivatives of fluoroquinolones like ciprofloxacin (B1669076) and levofloxacin (B1675101) have been synthesized and evaluated for various biological activities. researchgate.net Similarly, novel 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives, including hydrazides and hydrazones, have demonstrated moderate to good antimicrobial activities. researchgate.net

Table 2: Bioactivity of Amide and Hydrazide Derivatives

| Parent Scaffold | Derivative Type | Investigated Activity | Key Findings |

|---|---|---|---|

| Ciprofloxacin/Levofloxacin | Amide, Hydrazide, Hydroxamic Acid | Urease Inhibitory, Anti-Proteus mirabilis | Ciprofloxacin hydrazide derivative showed high urease inhibitory activity (IC50 = 1.22 μM). researchgate.net |

| 5-nitrofuran-2-carboxylic acid | Hydrazide-hydrazones | Antibacterial | Derivatives showed potent activity against E. coli, exceeding the standard ciprofloxacin in some cases. mdpi.com |

| 8-Hydroxy-7-iodoquinoline | Sulfonamide, Hydrazide-hydrazone | Antimicrobial | Compounds demonstrated moderate to good antibacterial and antifungal activities. researchgate.net |

Rational Design of N-1 Substituents